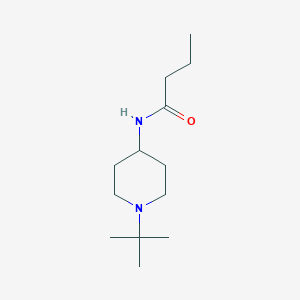![molecular formula C12H16N2O4 B7576601 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid, also known as 2-MPPA, is a chemical compound that has been extensively studied in the field of neuroscience for its potential therapeutic applications. It is a derivative of the neurotransmitter glutamate, and acts as an agonist of the metabotropic glutamate receptor subtype 7 (mGluR7).
Mécanisme D'action
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid acts as an agonist of the mGluR7 receptor, which is primarily expressed in the brain and plays a role in regulating neurotransmitter release. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including reducing excitatory neurotransmitter release, enhancing inhibitory neurotransmitter release, and modulating synaptic plasticity.
Biochemical and Physiological Effects:
In animal models, 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid has been shown to have anxiolytic and antidepressant effects, as well as reducing drug-seeking behavior in addiction models. It has also been shown to enhance memory and learning, and may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid in lab experiments is that it is highly selective for the mGluR7 receptor, which reduces the potential for off-target effects. However, it can be difficult to obtain and is relatively expensive, which may limit its use in some studies.
Orientations Futures
There are several potential future directions for research on 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. It may also have potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid and its effects on neuronal function.
Méthodes De Synthèse
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with methanol and thionyl chloride to yield 2-methoxypyridine-3-carbonyl chloride. This intermediate is then reacted with propylamine to produce 2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid.
Applications De Recherche Scientifique
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid has been studied for its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
2-[(2-methoxypyridine-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-7-14(8-10(15)16)12(17)9-5-4-6-13-11(9)18-2/h4-6H,3,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHJJTVXULTZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(N=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N,1-N-dimethyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B7576520.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)


![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
